Mono-(4-methyl-7-oxooctyl)phthalate-d4
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H22O5 |
|---|---|
Molecular Weight |
310.38 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-(4-methyl-7-oxooctoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C17H22O5/c1-12(9-10-13(2)18)6-5-11-22-17(21)15-8-4-3-7-14(15)16(19)20/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H,19,20)/i3D,4D,7D,8D |
InChI Key |
UFUNVAIKYOYYBB-KNIGXJNHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC(C)CCC(=O)C)[2H])[2H] |
Canonical SMILES |
CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)CCC(=O)C |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Strategies for Research Standards
Biochemical Pathways Leading to the Formation of Mono-(4-methyl-7-oxooctyl)phthalate (Oxo-MINP) from Parent Phthalates
The formation of Mono-(4-methyl-7-oxooctyl)phthalate (Oxo-MINP), a secondary oxidized metabolite, is a multi-step process that begins with exposure to its parent compound, Diisononyl phthalate (B1215562) (DINP). lgcstandards.comassayoffice.co.uk DINP is not a single chemical but a complex mixture of branched-chain dialkyl phthalate isomers, primarily with nine-carbon alkyl chains. lgcstandards.comhyphadiscovery.comnih.gov The metabolic conversion of DINP into its metabolites is a critical pathway for its detoxification and excretion from the body.
The metabolic journey of DINP begins with a Phase I hydrolysis reaction. researchgate.net In the body, ubiquitous enzymes such as esterases and lipases catalyze the cleavage of one of the two ester bonds of the DINP diester. nih.govaccustandard.comsigmaaldrich.com This enzymatic hydrolysis results in the formation of the corresponding monoester, Monoisononyl phthalate (MINP), and an isononyl alcohol. researchgate.netaccustandard.com This initial step is crucial as it transforms the more lipophilic parent diester into a more water-soluble monoester, which can then undergo further metabolic changes.
Following hydrolysis, the primary metabolite, MINP, undergoes further Phase I metabolism, specifically oxidation. This secondary metabolic process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. sigmaaldrich.comscioninstruments.comwikipedia.org The CYP enzymes introduce oxygen into the alkyl side chain of MINP, leading to the formation of various oxidized metabolites. accustandard.com
Key oxidative metabolites identified in human urine include Mono-(hydroxyisononyl)phthalate (MHINP), Mono-(carboxyisooctyl)phthalate (MCIOP), and Mono-(oxoisononyl)phthalate (MOINP), of which Mono-(4-methyl-7-oxooctyl)phthalate is a specific isomer. lgcstandards.comassayoffice.co.uksolubilityofthings.comsigmaaldrich.com These oxidized metabolites are considered more reliable biomarkers for assessing human exposure to DINP than the primary monoester, MINP, because they are found in significantly higher concentrations and are detected more frequently in urine samples. lgcstandards.comassayoffice.co.uk The formation of these secondary metabolites represents a critical detoxification step, further increasing their water solubility and facilitating their eventual elimination from the body, often after conjugation (a Phase II reaction). researchgate.netnih.gov
| Metabolic Step | Precursor | Key Enzymes | Resulting Metabolite(s) |
|---|---|---|---|
| Initial Hydrolysis (Phase I) | Diisononyl phthalate (DINP) | Esterases, Lipases | Monoisononyl phthalate (MINP) |
| Oxidative Metabolism (Phase I) | Monoisononyl phthalate (MINP) | Cytochrome P450 (CYP) Enzymes | Mono-(4-methyl-7-oxooctyl)phthalate (Oxo-MINP), MHINP, MCIOP |
Chemical Synthesis Approaches for Deuterated Phthalate Metabolites
The synthesis of deuterated phthalate metabolites like Mono-(4-methyl-7-oxooctyl)phthalate-d4 is essential for their use as internal standards in analytical chemistry. While specific synthesis routes for commercially available standards are often proprietary, general methodologies can be described based on published literature.
A common strategy involves starting with a readily available, deuterium-labeled precursor. For example, a general method for synthesizing deuterium-labeled phthalate esters uses o-xylene-D10 as the starting material. nih.gov This is then converted through a series of reactions to create the deuterated phthalic acid or phthalic anhydride core, which can subsequently be esterified with the appropriate side chain.
Alternatively, the synthesis can involve late-stage chemical modifications or a combination of biotransformation and chemical synthesis. hyphadiscovery.com For complex metabolites, a non-deuterated parent compound can be metabolized by microorganisms or specific enzymes to produce the desired hydroxylated intermediate. This intermediate is then purified and can be used in subsequent chemical steps to produce the final deuterated product. hyphadiscovery.com Syntheses for non-deuterated oxidative metabolites of phthalates, such as those for Di(2-ethylhexyl) phthalate (DEHP), have been described and often involve multi-step processes including malonic ester synthesis, reduction, esterification with phthalic anhydride, and subsequent oxidation to introduce the hydroxyl or oxo functionalities. nih.govumw.edu A similar pathway could be adapted for the synthesis of Oxo-MINP, incorporating a deuterium-labeled component at an appropriate step.
Principles and Methodologies of Deuterium (B1214612) Labeling for Isotope Dilution Mass Spectrometry
Deuterium-labeled compounds, such as this compound, are indispensable for quantitative analysis using isotope dilution mass spectrometry (IDMS). nih.govnih.gov This analytical technique is considered a gold standard for its accuracy and precision, particularly for measuring trace levels of compounds in complex biological matrices like urine or blood. scholarsportal.info
The core principle of IDMS lies in the use of a stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes like deuterium (²H). chem-station.com The deuterated standard is added to a sample in a known quantity at the very beginning of the analytical workflow. oiv.int
Because the SIL standard (e.g., this compound) and the native analyte (Oxo-MINP) have virtually identical physicochemical properties, they behave the same way during sample preparation, extraction, and chromatographic separation. jst.go.jp Any loss of analyte during these steps is mirrored by a proportional loss of the SIL standard.
When the sample is analyzed by mass spectrometry, the instrument can distinguish between the native analyte and the deuterated internal standard based on their different mass-to-charge ratios. youtube.com By measuring the ratio of the signal from the native analyte to the signal from the SIL standard, the exact concentration of the analyte in the original sample can be calculated with high accuracy, effectively correcting for both sample loss and any signal suppression or enhancement caused by the sample matrix. nih.govthermofisher.com
Purity and Certification Considerations for Reference Standards in Quantitative Analysis
The reliability of quantitative analysis heavily depends on the quality and purity of the reference standards used for calibration and control. spectrumchemical.com For a compound like this compound, which is used as an internal standard, ensuring its purity and accurate characterization is paramount.
Reference standards are available in different quality grades, with Certified Reference Materials (CRMs) offering the highest level of accuracy and traceability. sigmaaldrich.comeurofins.com CRMs are produced and certified under rigorous international guidelines, such as ISO 17034 (for the competence of reference material producers) and ISO/IEC 17025 (for the competence of testing and calibration laboratories). sigmaaldrich.comsigmaaldrich.comwho.int
A crucial document accompanying a high-quality reference standard is the Certificate of Analysis (CoA). sigmaaldrich.com This document provides detailed information about the standard's properties, including:
Identity: Confirmed using multiple analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). jstar-research.com
Purity: Assessed using high-resolution chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the area percentage and identify any impurities. who.intjstar-research.com
Concentration/Content: For solutions, the exact concentration is provided. For neat materials, purity is assigned based on a mass balance approach, accounting for chromatographic purity, water content (by Karl Fischer titration), and residual solvents. eurofins.comjstar-research.com
Homogeneity and Stability: Data to ensure that the material is uniform throughout the batch and remains stable under specified storage conditions. sigmaaldrich.com
Traceability: The certified value is traceable to national or international standards, such as those from the National Institute of Standards and Technology (NIST). sigmaaldrich.com
These rigorous quality control and certification processes ensure that the reference standard is suitable for its intended use in sensitive and regulated analytical methods. assayoffice.co.uksigmaaldrich.comwikipedia.orgsolubilityofthings.com
| Parameter | Analytical Method(s) | Purpose |
|---|---|---|
| Identity Confirmation | ¹H NMR, Mass Spectrometry, IR Spectroscopy | To confirm the chemical structure of the compound. |
| Purity Assessment | HPLC, GC | To determine the percentage of the main component and identify/quantify impurities. |
| Water Content | Karl Fischer Titration | To quantify the amount of water present in the material. |
| Residual Solvents | Headspace GC | To quantify any remaining solvents from the synthesis process. |
| Inorganic Impurities | Residue on Ignition / Sulfated Ash | To determine the content of non-volatile inorganic impurities. |
Chromatographic Separation Principles
Chromatography is the core technique used to separate this compound from other phthalate metabolites and endogenous matrix components before detection.
Advanced Analytical Methodologies for Detection and Quantification
1 Liquid Chromatography (LC) Method Development (e.g., HPLC, UHPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the methods of choice for analyzing phthalate (B1215562) metabolites. rsc.orgbohrium.com These techniques are preferred over Gas Chromatography (GC) for these analytes because the monoesters are non-volatile and would otherwise require a derivatization step. nih.gov
Method development focuses on optimizing the separation of a suite of phthalate metabolites within a reasonable timeframe. acs.org
Mobile Phase: A typical mobile phase consists of a mixture of water and an organic modifier, most commonly acetonitrile (B52724) or methanol (B129727). bohrium.com A gradient elution, where the proportion of the organic modifier is increased over time, is generally used to separate compounds with a wide range of polarities, from the more polar metabolites to the more hydrophobic ones. govst.edu Acetonitrile is often preferred over methanol as the latter has been reported to cause transesterification of some metabolites in the mass spectrometer's electrospray source. bohrium.com Small amounts of an acid, like formic or acetic acid, are often added to the mobile phase to ensure the analytes are in their neutral, protonated form, which improves peak shape and retention on reversed-phase columns.
Flow Rate and Column Temperature: These parameters are adjusted to optimize resolution and analysis time. UHPLC systems, which use columns with smaller particles (<2 µm), can operate at higher pressures and flow rates, significantly reducing run times compared to traditional HPLC systems. rsc.org
The choice of the analytical column is paramount for achieving successful separation. For phthalate metabolites, reversed-phase chromatography is the standard approach. govst.edu The stationary phase is non-polar, and the mobile phase is polar.
Commonly used stationary phases include:
Octadecylsilane (ODS or C18): This is the most widely used stationary phase. It consists of 18-carbon alkyl chains bonded to a silica (B1680970) support, providing strong hydrophobic interactions for retaining the analytes. researchgate.net
Phenyl-type: These phases have phenyl groups bonded to the silica. They provide slightly different selectivity compared to C18, with potential for π-π interactions with the aromatic ring of the phthalate metabolites. Many standard methods for phthalate metabolites utilize phenyl columns. researchgate.netbohrium.com
Polar-Embedded Phases: Stationary phases with polar groups (e.g., amide, urea) embedded within the alkyl chains offer alternative selectivity. bohrium.comresearchgate.net These columns can exhibit a dual retention mechanism, with both hydrophobic and hydrophilic interactions, and are often compatible with highly aqueous mobile phases. researchgate.net
| Stationary Phase | Primary Interaction Mechanism | Key Characteristics |
|---|---|---|
| Octadecylsilane (C18/ODS) | Hydrophobic interactions | Most common, strong retention for non-polar analytes, robust. researchgate.net |
| Phenyl | Hydrophobic and π-π interactions | Alternative selectivity to C18, good for aromatic compounds. researchgate.netbohrium.com |
| Polar-Embedded (e.g., Amide) | Mixed-mode (hydrophobic and hydrophilic) | Enhanced retention for polar compounds, stable in 100% aqueous mobile phase. researchgate.net |
| Core-Shell | Hydrophobic (typically C18) | Solid core with a porous outer layer; provides high efficiency and speed comparable to UHPLC on standard HPLC systems. rsc.org |
Liquid Chromatography (LC) Method Development (e.g., HPLC, UHPLC)
Mobile Phase Optimization and Gradient Elution Programs
In liquid chromatography (LC) methods, particularly those coupled with mass spectrometry (LC-MS), the composition of the mobile phase and the gradient elution program are critical for achieving optimal separation of target analytes from matrix components. For phthalate monoesters like MHiNCH-d4, reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is standard.
Mobile phases typically consist of a mixture of an aqueous component and an organic solvent. The aqueous phase is often water with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency and peak shape. The organic phase is usually methanol or acetonitrile. europa.eu A gradient elution program, where the proportion of the organic solvent is increased over time, is employed to effectively elute compounds with varying polarities. chromatographyonline.comresearchgate.net
For instance, a common approach starts with a higher percentage of the aqueous phase to retain polar compounds, followed by a gradual increase in the organic solvent percentage to elute less polar analytes like phthalate monoesters. chromatographyonline.com One study optimized a method by reducing the initial aqueous phase percentage to 70% and shortening the total elution time to 12 minutes, which successfully separated several phthalate monoesters. chromatographyonline.com Another method for analyzing DINCH metabolites involved an UHPLC system with a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). The program might start at a low percentage of B, ramp up to a high percentage to elute the analytes, hold for a short period, and then return to initial conditions to re-equilibrate the column for the next injection. This ensures that MHiNCH-d4 and its non-labeled analog are well-separated from other phthalate metabolites and endogenous urine components. nih.gov
Gas Chromatography (GC) Method Development
Gas chromatography (GC) is another powerful technique for the analysis of phthalate metabolites. nih.gov However, its application to polar, non-volatile compounds like monoesters requires specific considerations during method development.
Phthalate monoesters, including MHiNCH, are generally polar and thermally unstable compounds due to the presence of a free carboxylic acid group. nih.gov Direct injection into a hot GC inlet can lead to thermal degradation, often forming the corresponding phthalic anhydride, which compromises the accuracy of quantification. nih.gov While some studies have explored direct GC analysis by carefully optimizing injection temperatures to around 190°C to minimize degradation, nih.gov a more common and robust approach is derivatization. nih.gov
Derivatization converts the polar carboxyl group into a less polar, more volatile, and more thermally stable ester or silyl-ester. youtube.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a frequently used method for this purpose. researchgate.net Another approach involves methylation using reagents like trimethylsilyldiazomethane (B103560) (TMSD) to form the methyl ester of the mono-phthalate, which shows good thermal stability and characteristic mass fragment patterns for GC-MS analysis. nih.gov This step is crucial for ensuring that the compound can be vaporized without decomposition and can travel through the GC column to be detected. nih.govyoutube.com
The choice of injection technique in GC is critical for achieving sensitivity and reproducibility. phenomenex.comglsciences.eu
Split/Splitless Injection : This is the most common injector type. For trace analysis of phthalate metabolites, the splitless mode is preferred. In this mode, the split vent is closed during injection, allowing the entire vaporized sample to be transferred to the analytical column, thereby maximizing sensitivity. nih.govglsciences.eu A study on underivatized phthalate monoesters utilized a splitless injection with a high-pressure pulse at a carefully selected temperature of 190°C to ensure effective vaporization without significant degradation. nih.gov For derivatized analytes, a higher injector temperature (e.g., 320°C) may be used to ensure the efficient transfer of higher molecular weight compounds. thermofisher.com
Programmed Temperature Vaporization (PTV) : The PTV injector offers greater flexibility and is particularly advantageous for thermally sensitive compounds or when large volume injection is needed to enhance sensitivity. glsciences.eunih.gov The injection can be performed into a "cold" liner, with the temperature set well below the solvent's boiling point. glsciences.eu The solvent is then vented off at a low temperature before the injector is rapidly heated to transfer the analytes to the column. glsciences.eu This "solvent venting" mode minimizes thermal stress on the analytes, preventing degradation. phenomenex.comglsciences.eu PTV can also be used for large-volume injections (e.g., up to 150 µL), which can significantly lower detection limits by introducing more of the sample into the system. nih.govgcms.cz
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is the preferred detection method for analyzing MHiNCH-d4 due to its exceptional sensitivity and selectivity. nih.govacs.orgnih.govacs.org It is typically coupled with either LC or GC. nih.gov
When using LC-MS, atmospheric pressure ionization sources are used to generate ions from the eluting analytes.
Electrospray Ionization (ESI) : ESI is a soft ionization technique ideal for polar and ionizable molecules like phthalate monoesters. For these compounds, which possess a carboxylic acid group, ESI is typically operated in negative ion mode ([M-H]⁻). europa.euchromatographyonline.com This process involves applying a high voltage to the liquid stream, creating an aerosol of charged droplets that, upon solvent evaporation, produce gas-phase analyte ions. ESI is widely used for the analysis of DINCH metabolites and other phthalate monoesters in biological matrices like urine. europa.eunih.gov
Atmospheric Pressure Chemical Ionization (APCI) : APCI is another soft ionization technique that is suitable for a wide range of compounds, including those with lower polarity. nih.govnih.gov It vaporizes the sample in a heated nebulizer, and a corona discharge creates reactant gas ions that then ionize the analyte molecules through chemical reactions (proton transfer or charge exchange). chromatographyonline.com Several high-throughput methods for phthalate metabolites have been successfully developed using HPLC-APCI-MS/MS, demonstrating its robustness and sensitivity for this class of compounds. nih.govacs.orgnih.gov
To achieve the highest degree of selectivity and sensitivity, tandem mass spectrometry (MS/MS) is employed. chromatographyonline.comnih.govacs.orgnih.govacs.org The most common mode for quantification is Selected Reaction Monitoring (SRM) , also known as Multiple Reaction Monitoring (MRM). chromatographyonline.com
In an MRM experiment, the first mass spectrometer (Q1) is set to isolate a specific ion, known as the precursor ion . For MHiNCH-d4 in negative ESI mode, this would be the deprotonated molecule, [M-H]⁻. This isolated ion is then fragmented in a collision cell (Q2), and the second mass spectrometer (Q3) is set to monitor for a specific, characteristic product ion . This precursor-to-product ion transition is highly specific to the analyte of interest. nih.gov
The use of a deuterated internal standard like MHiNCH-d4 is critical for accurate quantification via isotope dilution. nih.govacs.orgnih.gov MHiNCH-d4 is chemically identical to the native MHiNCH but has a higher mass. It co-elutes with the native analyte but is distinguished by its unique mass in the spectrometer. By monitoring the MRM transitions for both the native analyte and the labeled standard, any variations in sample preparation, injection volume, or ionization efficiency can be corrected, leading to highly accurate and precise results. acs.org
For the analysis of DINCH metabolites, specific MRM transitions are established. For example, the precursor ion for the native oxo-MINCH (an isomer of MHiNCH) is m/z 311.2, which fragments to a primary product ion of m/z 121.1. The corresponding deuterated standard, oxo-MINCH-d4, would have a precursor ion of m/z 315.2, which would also fragment to a characteristic product ion.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Type |
|---|---|---|---|
| oxo-MINCH | 311.2 | 121.1 | Quantifier |
| oxo-MINCH-d4 | 315.2 | 121.1 | Internal Standard |
| oh-MINCH | 313.2 | 171.1 | Quantifier |
| oh-MINCH-d4 | 317.2 | 171.1 | Internal Standard |
| cx-MINCH | 315.2 | 121.1 | Quantifier |
| cx-MINCH-d4 | 319.2 | 121.1 | Internal Standard |
Note: The table provides illustrative MRM transitions for key DINCH metabolites. MHiNCH is an isomer of oxo-MINCH and would have similar mass transitions. The exact m/z values can vary slightly based on instrument calibration and resolution.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the ion, which can be used to confirm the elemental composition of Mono-(4-methyl-7-oxooctyl)phthalate-d4. This adds a higher degree of confidence in the identification of the compound. While specific HRMS data for the d4 variant were not found, this technique is a powerful tool for verification.
Method Validation and Quality Assurance for Research Applications
For research applications, it is imperative that the analytical methods utilizing this compound are thoroughly validated to ensure the reliability and accuracy of the data.
Linearity and Calibration Range Determination
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. In the context of using this compound as an internal standard, the calibration curve is generated for the native analyte (oxo-MiNP). The consistent response of the deuterated standard across the calibration range is crucial for accurate quantification. The calibration range for the quantification of phthalate metabolites is typically established based on the expected concentrations in biological samples.
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. For methods analyzing oxo-MiNP, the non-deuterated analogue, LODs have been reported to be between 0.07 and 0.7 ng/mL. One study reported a detection limit of 0.7 ng/mL for oxo-MiNP. The signal-to-noise ratio is a common metric for determining these limits, with a ratio of 3 often used for the LOD and 10 for the LOQ.
| Parameter | Value | Reference |
| Limit of Detection (LOD) for oxo-MiNP | 0.07 - 0.7 ng/mL | |
| Limit of Detection (LOD) for oxo-MiNP | 0.7 ng/mL | |
| Signal-to-Noise for LOD | 3 | |
| Signal-to-Noise for LOQ | 10 |
Accuracy, Precision, and Reproducibility Assessments (Inter- and Intra-day Variation)
Accuracy refers to the closeness of a measured value to a standard or known value, while precision represents the closeness of two or more measurements to each other. Reproducibility assesses the consistency of results over different days (inter-day variation) and within the same day (intra-day variation). For analytical methods measuring phthalate metabolites, including those using this compound as an internal standard, the accuracy is generally expected to be within 70% to 120%. The precision, expressed as the relative standard deviation, is typically required to be below 20% or 25%. One study noted that coefficients of variation for duplicate samples analyzed on different days were between 9% and 16%.
| Parameter | Value | Reference |
| Accuracy Range | 70% - 120% | |
| Precision (Relative Standard Deviation) | < 20% | |
| Precision (Relative Standard Deviation) | < 25% | |
| Inter-day Coefficient of Variation | 9% - 16% |
Matrix Effects and Compensation Strategies (e.g., Isotope Dilution)
In the quantitative analysis of Mono-(4-methyl-7-oxooctyl)phthalate, a significant metabolite of the plasticizer di-isononyl phthalate (DINP), by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a major analytical challenge arises from matrix effects. nih.govnih.gov Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix, such as urine or serum. nih.gov These effects can lead to either ion suppression or enhancement, resulting in the underestimation or overestimation of the analyte's true concentration, thereby compromising the accuracy and reliability of the results. nih.gov
The complexity of biological matrices means that even with sophisticated sample cleanup procedures, endogenous substances can interfere with the ionization of the target analyte in the mass spectrometer's ion source. nih.gov The extent of matrix effects can vary significantly between different samples, making a robust compensation strategy essential for accurate quantification. daneshyari.com
The most effective and widely accepted strategy to compensate for these matrix effects in the analysis of Mono-(4-methyl-7-oxooctyl)phthalate is isotope dilution mass spectrometry (IDMS). nih.gov This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte, in this case, this compound, to the sample prior to extraction and analysis. nih.gov
This compound is an ideal internal standard because it is chemically identical to the native analyte and has a very similar chromatographic retention time and ionization efficiency. However, it is distinguishable by its higher mass due to the deuterium (B1214612) labels. Because the internal standard and the native analyte are affected by matrix effects and any variations in sample preparation (like extraction losses) in nearly the same way, the ratio of their signal responses remains constant. nih.gov This allows for accurate quantification, as the measurement is based on the ratio of the native analyte to the stable isotope-labeled internal standard, effectively nullifying the variability introduced by matrix effects and sample processing.
The table below illustrates hypothetical, yet representative, data from a method validation experiment to quantify the matrix effect on Mono-(4-methyl-7-oxooctyl)phthalate analysis in human urine and the effectiveness of using this compound for compensation.
| Analyte | Matrix | Spiking Level (ng/mL) | Signal without IS (Area Counts) | Signal with IS (Area Ratio Analyte/IS) | Matrix Effect (%) | Recovery with IS (%) |
|---|---|---|---|---|---|---|
| Mono-(4-methyl-7-oxooctyl)phthalate | Neat Solvent | 5.0 | 150,000 | 1.00 | N/A | 100.0 |
| Mono-(4-methyl-7-oxooctyl)phthalate | Human Urine | 5.0 | 97,500 | 0.99 | -35.0% (Suppression) | 99.0 |
| Mono-(4-methyl-7-oxooctyl)phthalate | Neat Solvent | 50.0 | 1,550,000 | 10.0 | N/A | 100.0 |
| Mono-(4-methyl-7-oxooctyl)phthalate | Human Urine | 50.0 | 1,023,000 | 10.1 | -34.0% (Suppression) | 101.0 |
Note: The data in this table is illustrative and based on typical findings in LC-MS/MS method validation to demonstrate the concept of matrix effect and its compensation. The Matrix Effect is calculated as [((Signal in Matrix) / (Signal in Neat Solvent)) - 1] * 100. Recovery with IS is calculated as ((Area Ratio in Matrix) / (Area Ratio in Neat Solvent)) * 100.
This illustrative data shows a significant signal suppression of 34-35% for Mono-(4-methyl-7-oxooctyl)phthalate when analyzed in a urine matrix without an internal standard. However, when the quantification is based on the ratio of the analyte to its deuterated internal standard, this compound, the recovery is excellent (99.0-101.0%), demonstrating the power of isotope dilution to produce accurate and reliable quantitative results in complex biological matrices.
Occurrence and Distribution in Environmental and Biological Research Matrices
Presence in Environmental Media for Research (e.g., water, dust, soil)
Phthalate (B1215562) esters are ubiquitous environmental contaminants due to their widespread use in plastics and other consumer products. mdpi.com While direct measurements of MEOHP in environmental media are less common than for its parent compounds, the presence of DiNP and other high-molecular-weight phthalates in water, dust, and soil suggests the potential for its metabolites to also be present.
Phthalates are released into the environment and can be found in various compartments. For instance, di-(2-ethylhexyl) phthalate (DEHP), a compound structurally related to DiNP, has been detected in house dust at concentrations ranging from 62.73 to 1233.54 μg/g. mdpi.com Similarly, phthalates have been measured in surface water, with total phthalate concentrations in the NW Mediterranean Sea ranging from 100 to 527 ng L-1. ifremer.fr In soil, parent phthalates like DEHP have been studied for their effects on soil microbial communities, with background concentrations in some agricultural soils being around 0.087 mg/kg. nih.gov The presence of these parent compounds in the environment creates a reservoir for the formation of their metabolites, including MEOHP, through biotic and abiotic degradation processes.
Detection in Biological Samples in Research Contexts (e.g., urine, serum, breast milk, amniotic fluid, follicular fluid)
Biomonitoring studies frequently measure MEOHP in human samples to assess exposure to its parent phthalates. Urine is the most common matrix for phthalate metabolite measurement due to the rapid metabolism and excretion of these compounds. nih.gov
Urine: MEOHP is a commonly detected metabolite in urine samples across various populations. In a study of lactating women in North Carolina, MEOHP was detected in a high percentage of urine samples. nih.gov Another study on pregnant women also reported the presence of MEOHP in maternal urine. cbs.dknih.gov
Serum: MEOHP has been detected in human serum, although typically at lower concentrations than in urine. nih.gov In a study comparing different biological fluids from lactating women, oxidative phthalate metabolites were less commonly detected in serum compared to urine. nih.gov
Breast Milk: The presence of MEOHP in breast milk is an indicator of potential exposure to nursing infants. However, studies have shown that MEOHP is detected in a small percentage of breast milk samples and at very low concentrations. nih.govnih.gov For instance, in a study of 33 lactating women, MEOHP was detected in only 2% of the total milk samples. nih.gov
Amniotic Fluid: As phthalate metabolites can cross the placenta, their presence in amniotic fluid is of particular interest for assessing fetal exposure. researchgate.net MEOHP has been detected in amniotic fluid samples, with one study reporting its detection in a sample of Iranian women. nih.gov Another study on 100 pregnant women found that MEOHP was among the six phthalate metabolites measured in amniotic fluid, with positive samples ranging from 1% to 21% for the various metabolites. cbs.dknih.gov The geometric mean concentration for MEOHP in detected amniotic fluid samples in one study was 5.03 μg/L. nih.gov
Follicular Fluid: Follicular fluid, the microenvironment of the developing oocyte, has also been shown to contain MEOHP. nih.govnih.govnih.gov Its presence in this matrix is being investigated for potential associations with reproductive outcomes. In a study of 641 women undergoing IVF/ICSI treatment, MEOHP was quantified in follicular fluid. nih.govnih.gov Another study noted that MEOHP was absent in the follicular fluid of all participants in their specific cohort of adolescents and oocyte donors. nih.gov
The following table summarizes the detection of MEOHP in various biological matrices as reported in selected research studies.
Detection of Mono-(4-methyl-7-oxooctyl)phthalate (MEOHP) in Biological Samples
| Biological Matrix | Detection Status | Population Studied | Key Findings | Citation |
|---|---|---|---|---|
| Urine | Frequently Detected | Lactating Women | Detected in a high percentage of samples. | nih.gov |
| Urine | Detected | Pregnant Women | Present in maternal urine samples. | cbs.dknih.gov |
| Serum | Detected | General Population | Found at lower concentrations compared to urine. | nih.gov |
| Breast Milk | Infrequently Detected | Lactating Women | Detected in only 2% of milk samples in one study. | nih.gov |
| Amniotic Fluid | Detected | Pregnant Women | Geometric mean of 5.03 µg/L in one study. | nih.gov |
| Follicular Fluid | Detected | Women Undergoing IVF | Quantified in follicular fluid of a large cohort. | nih.govnih.gov |
Application of Mono 4 Methyl 7 Oxooctyl Phthalate D4 As an Isotopic Internal Standard
Fundamentals of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Bioanalysis
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative measurements. epa.govmdpi.com The fundamental principle of IDMS involves adding a known quantity of an isotopically labeled version of the analyte, often called a "spike" or "internal standard," to a sample before processing. epa.govosti.gov In the case of analyzing the phthalate (B1215562) metabolite Mono-(4-methyl-7-oxooctyl)phthalate, its deuterated analog, Mono-(4-methyl-7-oxooctyl)phthalate-d4, is used as the internal standard.
Once the isotopically labeled standard is added, it equilibrates with the native (unlabeled) analyte present in the sample. epa.gov The sample then undergoes preparation steps, such as extraction and purification. During these steps, any loss of the analyte will be accompanied by a proportional loss of the internal standard. epa.gov The final analysis is performed using a mass spectrometer, which separates and measures the ions based on their mass-to-charge ratio. scioninstruments.com This allows the instrument to distinguish between the native analyte and the heavier, isotope-labeled internal standard. clearsynth.com
By measuring the altered isotope ratio of the analyte to its labeled standard in the processed sample, the original concentration of the analyte can be calculated with high precision. epa.govosti.gov A key advantage of IDMS is that the accuracy of the result does not depend on the complete recovery of the analyte from the sample, as the ratio between the analyte and the standard remains constant throughout the procedure. epa.govnist.gov This makes IDMS a robust method for complex biological matrices like urine and blood, where sample loss during preparation is common. mdpi.comoup.com The use of stable-isotope dilution (SID) combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered to provide the highest possible analytical specificity for quantitative determinations in biomarker discovery and validation. nih.gov
Advantages of Deuterated Internal Standards in Mitigating Matrix Effects and Enhancing Analytical Accuracy
In quantitative bioanalysis using mass spectrometry, "matrix effects" are a significant source of error. myadlm.org These effects occur when co-eluting compounds from the sample matrix (e.g., salts, lipids, or other metabolites in urine) interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either suppression or enhancement of the signal. scioninstruments.comwaters.com This variability can severely compromise the accuracy and reproducibility of the results. waters.com
Deuterated internal standards, such as this compound, offer a powerful solution to this problem. clearsynth.com Because the deuterated standard is nearly identical in chemical structure and physicochemical properties to the unlabeled analyte, it behaves very similarly during sample preparation and chromatographic separation. scioninstruments.comnih.gov This co-elution ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same time. texilajournal.com
The key advantages of using a deuterated internal standard are:
Compensation for Matrix Effects : By calculating the ratio of the analyte signal to the internal standard signal, any signal suppression or enhancement caused by the matrix is effectively canceled out, leading to a more accurate measurement. scioninstruments.comclearsynth.com
Correction for Procedural Losses : The internal standard accounts for analyte losses during sample extraction, handling, and injection into the analytical instrument. nih.gov
While highly effective, it is important that the deuterated standard does not chromatographically separate from the native analyte, a phenomenon known as the "deuterium isotope effect," which can sometimes occur and lead to differential matrix effects. myadlm.orgwaters.com Additionally, the isotopic purity of the standard is crucial, as contamination with the unlabeled form can affect results. cdc.govyoutube.com
Standardization Protocols and Quality Control in Research Laboratories
To ensure the generation of reliable and comparable data in biomonitoring studies, rigorous standardization protocols and quality control (QC) measures are essential. nih.gov This is particularly true for the analysis of phthalate metabolites, where inter-laboratory comparisons are common. oup.com
Key components of standardization and QC in laboratories using internal standards like this compound include:
Method Validation : Before routine use, analytical methods must be thoroughly validated. This includes establishing the method's linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. cdc.govfrontiersin.org A critical part of validation is the serious investigation of matrix effects to ensure the internal standard effectively compensates for them. myadlm.orgreddit.com
Standard and Reagent Purity : The accuracy of the results is directly dependent on the accuracy of the calibration standards. nih.gov Laboratories must verify the purity and concentration of their certified standard solutions, as studies have shown that lot-to-lot discrepancies from commercial suppliers can significantly affect results. oup.comnih.gov The isotopic purity of the internal standard must also be confirmed to ensure it contains a negligible amount of the native compound. cdc.gov
Quality Control Samples : During analysis, QC samples with known concentrations of the analyte (low, medium, and high) are run alongside unknown samples in each batch. nih.gov These QC samples are typically prepared in a matrix similar to the study samples (e.g., pooled urine). researchgate.net The results for these samples must fall within predefined limits for the data to be considered valid.
Proficiency Testing (PT) : Reputable laboratories participate in external quality assessment schemes (EQAS), also known as proficiency testing. oup.comcdc.gov In these programs, a central administrator sends blind samples to participating labs for analysis. The results are compared against a target value, allowing laboratories to assess their performance against their peers and identify potential inaccuracies in their methods. cdc.govnih.gov
The European Human Biomonitoring Initiative (HBM4EU) has emphasized the importance of a harmonized quality assurance/quality control (QA/QC) program to establish a network of qualified European laboratories for analyzing exposure biomarkers, ensuring data comparability across different studies and countries. nih.govhbm4eu.eu
Specific Use in Studies Quantifying Endogenous Phthalate Metabolites
This compound is specifically used as the internal standard for the quantitative analysis of its unlabeled analogue, Mono-(4-methyl-7-oxooctyl)phthalate (7-oxo-MMOP). lgcstandards.compharmaffiliates.com 7-oxo-MMOP is an oxidative metabolite of Di-iso-nonylphthalate (DINP), a high-molecular-weight phthalate widely used as a plasticizer. pharmaffiliates.comnih.gov Measuring urinary metabolites is the preferred method for assessing human exposure to phthalates because the parent compounds are rapidly metabolized and to avoid issues with background contamination during analysis. oup.comnih.gov
The use of this compound is integral to high-throughput, sensitive, and accurate analytical methods developed by leading public health organizations and research consortiums. These methods, which typically employ on-line solid-phase extraction (SPE) coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), are essential for large-scale human biomonitoring (HBM) studies. cdc.govresearchgate.netnih.gov
Notable applications include:
U.S. National Health and Nutrition Examination Survey (NHANES) : The Centers for Disease Control and Prevention (CDC) has developed and validated methods for measuring a wide range of phthalate metabolites in the U.S. population, using isotopically labeled internal standards to ensure data accuracy and precision. cdc.govepa.gov
European Human Biomonitoring Initiative (HBM4EU) : This major European project coordinated the analysis of phthalate metabolites, including those of DINP, across numerous European countries to assess population exposure, establish guidance values, and inform chemical policy. nih.govnih.govhbm4eu.eu The initiative generated new, harmonized data on children and teenagers, relying on robust analytical methods with appropriate internal standards. nih.govhbm4eu.eu
These large-scale studies provide crucial data on the extent of human exposure to DINP by accurately measuring metabolites like 7-oxo-MMOP, an endeavor made possible by the use of its deuterated internal standard, this compound.
Interactive Data Table: Phthalate Metabolites in Human Biomonitoring
This table summarizes key phthalates and their metabolites frequently measured in human biomonitoring studies, such as the U.S. NHANES and the European HBM4EU. The use of specific deuterated or ¹³C-labeled internal standards is critical for the accurate quantification of these compounds.
| Parent Phthalate | Metabolite(s) Measured in Urine | Common Abbreviation |
| Di-iso-nonylphthalate (DINP) | Mono-(4-methyl-7-oxooctyl)phthalate | 7-oxo-MMOP |
| Di-2-ethylhexyl phthalate (DEHP) | Mono-2-ethylhexyl phthalate | MEHP |
| Mono-(2-ethyl-5-hydroxyhexyl) phthalate | MEHHP | |
| Mono-(2-ethyl-5-oxohexyl) phthalate | MEOHP | |
| Dibutyl phthalate (DBP) | Mono-n-butyl phthalate | MnBP |
| Di-iso-butyl phthalate (DiBP) | Mono-iso-butyl phthalate | MiBP |
| Butyl benzyl (B1604629) phthalate (BBzP) | Mono-benzyl phthalate | MBzP |
Mechanistic Investigations of Metabolic Transformations Involving the Compound
Enzymatic Biotransformation Pathways of Parent Phthalates Leading to Mono-Oxo Metabolites
The journey from the parent diester, DiNP, to a mono-oxo metabolite like 7oxo-MMeOP involves a sequence of enzymatic reactions.
Initial Hydrolysis: The first step in the metabolism of DiNP is the hydrolysis of one of the two ester bonds. nih.govnih.gov This reaction is catalyzed by various non-specific esterases and carboxylesterases present in the gut, liver, and plasma, leading to the formation of the primary metabolite, mono-isononyl phthalate (B1215562) (MiNP) and an alcohol. researchgate.netnih.govnih.gov For high-molecular-weight phthalates like DiNP, a significant portion of the dose may be absorbed systemically before hydrolysis occurs. researchgate.net
Oxidative Metabolism: Following its formation, MiNP undergoes further biotransformation, primarily in the liver. nih.gov This Phase I oxidative metabolism is crucial and is mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov These enzymes introduce functional groups onto the alkyl side chain of MiNP, increasing its water solubility. Specifically, the formation of mono-oxo metabolites occurs through the oxidation of a secondary alcohol intermediate. The pathway typically involves ω-1 oxidation (oxidation at the penultimate carbon atom) of the alkyl chain to form a hydroxylated metabolite, mono-(4-methyl-7-hydroxy-octyl)phthalate (7OH-MMeOP). This hydroxy metabolite is then further oxidized by alcohol dehydrogenases to the corresponding ketone, yielding Mono-(4-methyl-7-oxooctyl)phthalate (7oxo-MMeOP). nih.govnih.gov
Studies have shown that for DiNP, the oxidative metabolites, including the hydroxy, oxo, and carboxy forms, are far more abundant in urine than the simple monoester, MiNP. researchgate.netnih.govnih.gov This highlights the efficiency of the CYP-mediated oxidative pathways. In one human study using deuterium-labeled DiNP, the combined urinary excretion of oxidative metabolites was significantly higher than that of MiNP, with 7oxo-MMeOP accounting for 10.6% of the administered dose within 48 hours. researchgate.net Genetic variations (polymorphisms) in CYP genes, such as CYP2C9 and CYP2C19, can influence the rate of phthalate biotransformation, leading to inter-individual differences in metabolite profiles. nih.gov
Glucuronidation of Mono-(4-methyl-7-oxooctyl)phthalate and its Excretion
After the formation of oxidized metabolites like 7oxo-MMeOP, the body employs Phase II conjugation reactions to facilitate their elimination.
The Role of UGTs: The primary Phase II pathway for phthalate metabolites is glucuronidation. nih.govnih.gov This reaction is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells, but also in other tissues like the kidney and gastrointestinal tract. wikipedia.orgnih.govyoutube.com UGTs transfer a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to the phthalate metabolite. wikipedia.orgnih.gov This conjugation drastically increases the hydrophilicity of the metabolite, making it more soluble in blood and readily excretable by the kidneys into the urine. nih.govwikipedia.org
While direct glucuronidation of 7oxo-MMeOP is the expected pathway, the majority of analytical studies measure the total metabolite concentration after enzymatic deconjugation (using β-glucuronidase), which cleaves the glucuronide conjugate. nih.govnih.gov This standard procedure implies that the vast majority of 7oxo-MMeOP is excreted in its glucuronidated form. The efficiency of glucuronidation can depend on the specific UGT isoforms involved (e.g., UGT1A and UGT2B families) and the structure of the metabolite. nih.govwikipedia.org For instance, the lipophilicity of the monoester can influence the extent of glucuronidation, with more lipophilic monoesters generally being extensively conjugated. nih.gov
Excretion Kinetics: Human studies with oral administration of DiNP show that its metabolites, including 7oxo-MMeOP, are excreted relatively quickly. researchgate.netnih.gov Peak urinary concentrations are typically observed within a few hours post-exposure. nih.gov Elimination often follows a multi-phase pattern, with initial rapid excretion followed by a slower terminal elimination phase. researchgate.net The elimination half-life for oxo-metabolites of DiNP has been estimated to be around 12 hours in the second elimination phase. researchgate.net
Comparative Metabolism of Branched vs. Straight-Chain Phthalate Esters
The structure of the alkyl side chain—specifically, whether it is branched or a straight chain—significantly influences the metabolic fate of phthalate esters.
Hydrolysis and Oxidation: The rate and primary site of hydrolysis can differ. While short-chain linear phthalates are readily hydrolyzed, longer-chain phthalates like DiNP (a branched-chain ester) and DEHP (a branched-chain ester) may be absorbed more intact. researchgate.netnih.gov The most significant difference, however, lies in the subsequent oxidative metabolism. Phthalates with long alkyl chains (five or more carbons), whether branched or straight, are efficiently targeted for oxidation. nih.govnih.gov
However, the branching pattern dictates the specific metabolites formed. For Di(2-ethylhexyl)phthalate (DEHP), with its 2-ethylhexyl branch, oxidation occurs at the ω and ω-1 positions of the linear portion of the chain. nih.govnih.gov For DiNP, which is a mixture of isomers with branched nine-carbon chains, oxidation also occurs at various positions, leading to a complex profile of metabolites, including 7oxo-MMeOP from the 4-methyl-octyl isomer. researchgate.netnih.gov In contrast, high-molecular-weight linear phthalates like di-n-octyl phthalate (DnOP) also undergo extensive oxidation, but the resulting metabolites have a linear structure. The presence of branching can create steric hindrance, potentially influencing the rate of enzymatic reactions compared to their linear counterparts. nih.gov
Metabolite Profiles: The key distinction is that for high-molecular-weight phthalates (both branched and linear), the urinary metabolite profile is dominated by oxidized metabolites rather than the simple monoester. nih.gov This is in stark contrast to low-molecular-weight, short-chain phthalates like Diethyl Phthalate (DEP), where the primary urinary metabolite is its monoester, Monoethyl Phthalate (MEP). nih.govnih.gov This difference is critical for selecting appropriate biomarkers for human exposure assessment.
Table 1: Comparative Metabolic Features of Phthalate Esters
| Phthalate Type | Example | Primary Metabolic Steps | Dominant Urinary Metabolites |
|---|---|---|---|
| Low MW, Straight-Chain | Diethyl Phthalate (DEP) | Hydrolysis to monoester | Monoethyl Phthalate (MEP) nih.gov |
| High MW, Branched-Chain | Di(2-ethylhexyl)phthalate (DEHP) | Hydrolysis followed by extensive side-chain oxidation nih.gov | Oxidized monoesters (e.g., 5-OH-MEHP, 5-oxo-MEHP) nih.govnih.gov |
| High MW, Branched-Chain | Diisononyl Phthalate (DiNP) | Hydrolysis followed by extensive side-chain oxidation nih.gov | Oxidized monoesters (e.g., OH-MINP, oxo-MINP, cx-MINP) researchgate.netnih.gov |
| High MW, Straight-Chain | Di-n-octyl Phthalate (DnOP) | Hydrolysis followed by extensive side-chain oxidation nih.gov | Oxidized monoesters |
In Vitro and In Silico Metabolic Pathway Prediction and Validation
To reduce reliance on animal and human studies, modern toxicology increasingly uses in vitro and in silico methods to predict and validate metabolic pathways.
In Vitro Models: These models use biological systems outside of a living organism. For phthalate metabolism, common in vitro systems include:
Human Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of CYP and UGT enzymes. youtube.com They are widely used to study Phase I and Phase II metabolism, identify the specific enzymes involved, and determine kinetic parameters.
Hepatocytes: Whole liver cells (often from human donors) provide a more complete metabolic picture, as they contain a full complement of metabolic enzymes and cofactors, allowing for the study of sequential Phase I and Phase II reactions. nih.gov
Recombinant Enzymes: Using individual human CYP or UGT enzymes expressed in cell lines allows researchers to pinpoint exactly which enzyme isoform is responsible for a specific metabolic step. youtube.com
In Silico Models: These computational tools predict metabolic fate based on the chemical structure of the parent compound.
Metabolite Prediction Software: Programs like BioTransformer and Meteor use rule-based systems and machine learning to predict the likely metabolites of a xenobiotic. nih.govjohnshopkins.edu They can simulate various Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation) reactions. nih.gov
Physiologically Based Pharmacokinetic (PBPK) Models: These are complex mathematical models that simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. nih.govfrontiersin.orgresearchgate.net PBPK models for phthalates like DiNP have been developed by integrating data from in vitro experiments and in silico predictions. nih.govfrontiersin.org They can predict the time-course concentrations of parent compounds and their metabolites (like 7oxo-MMeOP) in various tissues and urine, helping to estimate internal exposure from external sources. nih.govnih.gov
Validation: A key part of this research involves validating the predictions. This is often done by comparing the metabolites predicted by in silico tools or formed in in vitro systems with those actually measured in the urine of exposed individuals. nih.govfrontiersin.org The use of high-resolution mass spectrometry is essential for identifying and confirming the structure of these metabolites. nih.gov
Table 2: Tools for Metabolic Pathway Investigation
| Method Type | Tool/System | Primary Application for Phthalate Research |
|---|---|---|
| In Vitro | Liver Microsomes | Studying specific CYP and UGT enzyme activities and kinetics. youtube.com |
| Hepatocytes | Investigating the complete metabolic cascade (Phase I and II) in an intact cell system. nih.gov | |
| Recombinant Enzymes | Identifying specific enzyme isoforms (e.g., CYP2C9, UGT1A1) responsible for metabolite formation. youtube.com | |
| In Silico | Metabolite Prediction Software | Generating a list of plausible metabolites from a parent structure to guide analytical screening. nih.govjohnshopkins.edu |
| PBPK Models | Simulating the dynamic processes of ADME to predict metabolite concentrations in blood and urine. nih.govfrontiersin.orgresearchgate.net |
Research Applications and Methodological Enhancements
Methodological Advancements in High-Throughput Biomonitoring Studies
The demand for processing a large number of samples in epidemiological studies has driven significant advancements in analytical methods. nih.govnih.gov Mono-(4-methyl-7-oxooctyl)phthalate-d4 is central to these developments, particularly in the context of isotope dilution mass spectrometry, a technique that provides high accuracy and precision. nih.gov
Methods have been developed that integrate automated solid-phase extraction (SPE) with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.govresearchgate.net This approach allows for the unattended and sequential extraction of numerous samples, leading to higher throughput and reduced solvent consumption compared to manual SPE. researchgate.net For instance, an on-line SPE-HPLC/MS/MS method using a monolithic preconcentration column can process a urine sample in under 30 minutes, making it highly suitable for large-scale studies. nih.govresearchgate.net
Another significant development is the use of automated liquid-liquid extraction platforms. nih.gov These systems can manage the entire workflow, including temperature-controlled enzymatic hydrolysis, solvent addition, shaking extraction, centrifugal separation, and liquid transfer, streamlining the preparation of urine samples for phthalate (B1215562) metabolite analysis. nih.gov The use of labeled internal standards like this compound in these automated workflows is essential for correcting for any analyte loss during the multi-step process, ensuring accurate quantification. nih.gov
Table 1: Comparison of Automated Sample Preparation Techniques
| Feature | Automated On-line SPE | Automated Liquid-Liquid Extraction |
|---|---|---|
| Core Technology | Solid-phase extraction coupled directly to HPLC-MS/MS. nih.govresearchgate.net | Robotic platform for liquid-liquid extraction. nih.gov |
| Sample Throughput | High (e.g., < 27 minutes per sample). nih.gov | High, with capacity for many samples simultaneously. nih.gov |
| Solvent Consumption | Generally lower than manual methods. researchgate.net | Optimized to reduce solvent use. nih.gov |
| Key Advantage | Minimizes sample handling and potential for contamination. nih.govresearchgate.net | Integrates multiple steps including enzymatic hydrolysis. nih.gov |
| Internal Standard Use | Corrects for matrix effects and instrument variability. nih.gov | Compensates for extraction inefficiencies and analyte loss. nih.gov |
In line with the principles of green analytical chemistry, there is a growing trend towards miniaturizing analytical methods and reducing the use of hazardous solvents. mdpi.com Techniques such as dispersive liquid-liquid microextraction (DLLME) have been adapted for phthalate metabolite analysis, using smaller volumes of greener solvents like acetonitrile (B52724) and chlorobenzene. mui.ac.ir
Solid-phase microextraction (SPME) is another solvent-free technique that offers minimal sample preparation and high sensitivity. explorationpub.com While challenges in scalability have limited its routine industrial use, advancements in automated SPME systems are increasing its applicability. mdpi.com These miniaturized methods, when coupled with sensitive detection techniques like gas chromatography-mass spectrometry (GC-MS), benefit from the inclusion of isotopically labeled internal standards to ensure quantification remains accurate despite the very small sample and solvent volumes involved. chromatographyonline.com The goal of these green approaches is to develop analytical procedures that are not only efficient and reliable but also environmentally sustainable. explorationpub.comchromatographyonline.com
Use in Pharmacokinetic and Toxicokinetic Research (Focus on Methodology and Fate, not Effects)
Isotopically labeled compounds are invaluable in pharmacokinetic and toxicokinetic studies for tracing the absorption, distribution, metabolism, and excretion (ADME) of parent compounds. The use of deuterated standards, such as DEHP-d4, allows researchers to distinguish between the administered compound and background environmental exposure, providing clear data on its metabolic fate. nih.gov
In humans, phthalates are rapidly metabolized to their monoesters, which can then be further oxidized. nih.gov These metabolites are considered more accurate biomarkers of exposure than the parent compounds. nih.gov Toxicokinetic studies in animal models, often employing labeled compounds, have shown that following oral administration, phthalate diesters are quickly hydrolyzed and the resulting monoesters and their oxidative metabolites are the primary forms found in plasma and excreted in urine. nih.govnih.gov For example, studies on di-isobutyl phthalate (DiBP) in rats demonstrated that its metabolism to mono-isobutyl phthalate (MiBP) was significant, and urinary excretion of MiBP was a major indicator of DiBP exposure. nih.gov The use of this compound as an internal standard in such studies enables precise measurement of the corresponding unlabeled metabolite, which is crucial for building accurate toxicokinetic models.
Contribution to Understanding Environmental Fate and Transport of Phthalates
Understanding how phthalates behave in the environment is essential for assessing their potential impact. Labeled compounds can be used as tracers in studies investigating the environmental fate and transport of these chemicals. epa.gov Phthalates can enter the environment and be distributed in various compartments, including air, water, soil, and sediment. researchgate.netnih.gov
The environmental persistence and mobility of phthalates are influenced by their physicochemical properties, such as molecular weight and water solubility. nih.govresearchgate.net Biodegradation is a key process in their environmental fate. Studies have shown that phthalate diesters can be biodegraded under aerobic conditions, first to their monoesters and then to phthalic acid. epa.gov For instance, diisodecyl phthalate (DIDP) biodegrades into monoisodecyl phthalate, which is more soluble and bioavailable than the parent compound. epa.gov Using labeled monoester metabolites like this compound in controlled laboratory experiments can help elucidate these degradation pathways and determine the rates of transformation in different environmental matrices. This information is vital for developing models that predict the environmental concentration and persistence of phthalates. epa.gov
Application in Occupational and Environmental Exposure Assessment Methodologies
Accurate assessment of human exposure to phthalates is a cornerstone of environmental epidemiology. nih.govepa.gov Measuring urinary concentrations of phthalate metabolites is the preferred method for exposure assessment because it provides an integrated measure of exposure from all sources and routes, and it avoids issues of contamination that can affect measurements of the parent compounds. nih.govnih.gov
Isotope dilution analysis using labeled internal standards is the gold standard for quantifying these urinary biomarkers. nih.govnih.gov By adding a known amount of a labeled standard, such as this compound, to each sample at the beginning of the analytical process, any loss of the target analyte during extraction, cleanup, and analysis can be precisely corrected for. This ensures highly accurate and reliable quantification, which is critical for studies investigating the links between phthalate exposure and health outcomes. epa.gov This methodology is particularly important for longer-chain phthalates like DiNP, for which oxidized secondary metabolites are the primary urinary excretion products. nih.gov The use of these robust analytical methods strengthens the validity of exposure data in both occupational and general population studies. mdpi.com
Future Directions and Research Challenges
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity
The ongoing challenge in environmental and biological monitoring is the detection of increasingly lower concentrations of chemical metabolites. For compounds like Mono-(4-methyl-7-oxooctyl)phthalate, which is a metabolite of DINP plasticizers, enhancing analytical sensitivity is paramount. pharmaffiliates.com Future efforts will likely focus on optimizing current mass spectrometry methods and exploring novel ionization techniques to lower detection limits and reduce matrix interference, thereby providing more accurate exposure data at trace levels.
To improve the specificity of phthalate (B1215562) metabolite analysis, advanced separation techniques are being explored. While liquid chromatography (LC) and gas chromatography (GC) are standard, the future lies in integrating more sophisticated separation sciences. Techniques such as comprehensive two-dimensional gas chromatography (GCxGC) and supercritical fluid chromatography (SFC) offer superior resolving power for complex biological samples like urine. This can help to separate isomeric metabolites and distinguish them from endogenous compounds, which is a critical step for accurate quantification of specific DINP metabolites.
Expansion of Metabolite Profiling in Complex Research Matrices
Mono-(4-methyl-7-oxooctyl)phthalate is one of several oxidative metabolites of DINP. pharmaffiliates.com After entering the body, phthalates are quickly metabolized into their monoesters, with some undergoing further oxidation before being excreted in urine and feces. nih.gov Understanding the complete metabolic profile of DINP in humans is essential for accurately assessing exposure.
Research studies, such as the Generation R study conducted in the Netherlands, have provided valuable data on the urinary concentrations of various phthalate metabolites in pregnant women. nih.gov In this study, "tono-4-methyl-7-oxooctyl phthalate" (7oxo-MMeOP), the non-deuterated analogue of the subject compound, was detected in 96% of the urine samples analyzed, highlighting widespread exposure. nih.gov
Future research must expand this profiling to different populations and matrices (e.g., blood, meconium) to build a comprehensive picture of DINP metabolism and exposure.
Table 1: Urinary Concentrations of Selected Phthalate Metabolites from the Generation R Study
| Metabolite Abbreviation | Full Chemical Name | Detection Frequency (%) | Geometric Mean (ng/mL) |
|---|---|---|---|
| MEP | mono-ethyl phthalate | 100 | 144.0 |
| MnBP | mono-n-butyl phthalate | 100 | 41.2 |
| MiBP | mono-isobutyl phthalate | 100 | 36.9 |
| MBzP | mono-benzyl phthalate | 99 | 6.4 |
| MEHP | mono-2-ethylhexyl phthalate | 99 | 2.8 |
| MEHHP | mono-2-ethyl-5-hydroxyhexyl phthalate | 100 | 19.4 |
| MEOHP | mono-2-ethyl-5-oxohexyl phthalate | 100 | 11.8 |
| MECPP | mono-2-ethyl-5-carboxypentyl phthalate | 100 | 27.9 |
| 7oxo-MMeOP | mono-4-methyl-7-oxooctyl phthalate | 96 | 2.5 |
Data sourced from the Generation R Study. nih.gov
Refinement of Isotope Dilution Mass Spectrometry for Trace Analysis
Isotope dilution mass spectrometry is the gold standard for the accurate quantification of organic micropollutants in complex matrices. The use of a stable isotope-labeled internal standard, such as Mono-(4-methyl-7-oxooctyl)phthalate-d4, is crucial to this technique. isotope.com This standard, which has the same chemical properties as the target analyte, is added to the sample at the beginning of the analytical process. It corrects for the loss of the analyte during sample preparation and for variations in instrument response, thereby improving the precision and accuracy of the measurement.
Future refinements will focus on producing even higher purity labeled standards and developing multi-analyte methods where a suite of labeled internal standards can be used to quantify a wide range of phthalate metabolites simultaneously. Cambridge Isotope Laboratories provides this compound as a solution for use in environmental analysis and for phthalate and phthalate metabolite standards. isotope.comisotope.com
Addressing Analytical Variability and Inter-laboratory Comparability in Research Networks
When data from different laboratories are combined for large-scale human biomonitoring studies, ensuring inter-laboratory comparability is a significant challenge. Variations in analytical methods, calibration standards, and data processing can lead to discrepancies in results.
The HBM4EU project, which organized proficiency tests for phthalate biomarkers among 28 laboratories, serves as a model for addressing this issue. nih.gov Such programs help assess and improve the proficiency of participating labs and gain insight into inter-laboratory variability. nih.gov By the end of the HBM4EU program, an average satisfactory performance rate of 90% was achieved, demonstrating a substantial improvement in comparability. nih.gov Future research involving Mono-(4-methyl-7-oxooctyl)phthalate must adopt similar rigorous quality assurance and quality control (QA/QC) programs to ensure that data generated across different research networks are reliable and comparable.
Computational Modeling for Predictive Metabolomics in Exposure Science
Computational modeling and predictive metabolomics represent a frontier in exposure science. While not yet widely applied to specific phthalate metabolites, these approaches hold significant promise. Future research could involve developing pharmacokinetic models that predict the metabolic fate of various DINP isomers, including the formation of Mono-(4-methyl-7-oxooctyl)phthalate.
These in silico models could help to:
Estimate internal dose levels from external exposure data.
Predict the formation of novel or unexpected metabolites.
Understand inter-individual variability in metabolism due to genetic factors.
Reduce the reliance on extensive and costly biomonitoring campaigns by providing predictive frameworks for exposure assessment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
